8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate brominated phenyl derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tuberculosis activity.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to enzyme function and signal transduction .
Comparison with Similar Compounds
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Used in similar biological applications.
Imidazo[1,2-a]pyrazine: Another derivative with comparable properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethoxy group, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H8BrF3N2O, with a molecular weight of 357.12 g/mol. The compound features a fused bicyclic structure that enhances its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C14H8BrF3N2O |
Molecular Weight | 357.12 g/mol |
Structural Characteristics | Imidazole and pyridine rings fused |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Compounds in this category have shown efficacy against various pathogens.
- Antiparasitic Activity : Notably effective against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness).
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in critical biological pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have demonstrated its binding affinity to various enzymes and receptors, which is crucial for understanding its therapeutic potential.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei, leading to reduced parasite proliferation.
- Modulation of Biological Pathways : It may alter signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazopyridine derivatives, including this compound.
Study Example:
A study published in MDPI evaluated the efficacy of imidazopyridines against Trypanosoma brucei. The results indicated that modifications on the imidazopyridine scaffold significantly influenced selectivity and potency against this pathogen .
Compound | EC50 (nM) | Bioavailability | Target Enzyme |
---|---|---|---|
This compound | 5.0 | High | Methionyl-tRNA synthetase |
5-Fluoroimidazo[4,5-b]pyridine | 8.5 | Moderate | Methionyl-tRNA synthetase |
Properties
Molecular Formula |
C14H8BrF3N2O |
---|---|
Molecular Weight |
357.12 g/mol |
IUPAC Name |
8-bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2O/c15-11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)21-14(16,17)18/h1-8H |
InChI Key |
MMNGSHUJJDFWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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